

# An In-depth Technical Guide to the Structure and Stereochemistry of DL-Methioninol

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## Compound of Interest

Compound Name: DL-Methioninol

Cat. No.: B096836

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## Abstract

**DL-Methioninol**, the racemic amino alcohol derivative of the essential amino acid methionine, serves as a pivotal chiral building block in synthetic chemistry and pharmaceutical development. Its utility is intrinsically linked to its stereochemical nature, comprising an equimolar mixture of D- and L-enantiomers. This guide provides a comprehensive examination of the core structural features, stereoisomerism, synthesis, and chiral resolution of **DL-Methioninol**. We will delve into the causality behind the critical need for enantiomerically pure forms in biological applications and present methodologies for their preparation, offering field-proven insights for professionals in drug discovery and chemical synthesis.

## Introduction: The Significance of DL-Methioninol

**DL-Methioninol** is a versatile bifunctional molecule featuring both an amino and a primary alcohol group.[1] It is derived from DL-methionine, a sulfur-containing essential amino acid that plays a crucial role in numerous metabolic pathways, including protein synthesis and methylation.[2][3][4] As a synthetic derivative, **DL-Methioninol** carries the core structural and chiral information of its parent amino acid into the realm of organic synthesis.

The designation "DL" signifies that the compound is a racemic mixture, containing equal amounts of the Dextrorotatory (D) and Levorotatory (L) enantiomers.[5] In the context of drug development and biochemical research, the stereochemistry of a molecule is paramount.

Biological systems, such as enzymes and receptors, are inherently chiral and often exhibit high stereoselectivity, meaning they interact differently with each enantiomer of a chiral compound. Consequently, one enantiomer may elicit the desired therapeutic effect while the other could be inactive, less active, or even responsible for adverse effects.[6] This fundamental principle underscores the importance of understanding and controlling the stereochemistry of chiral synthons like methioninol.

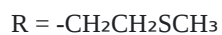
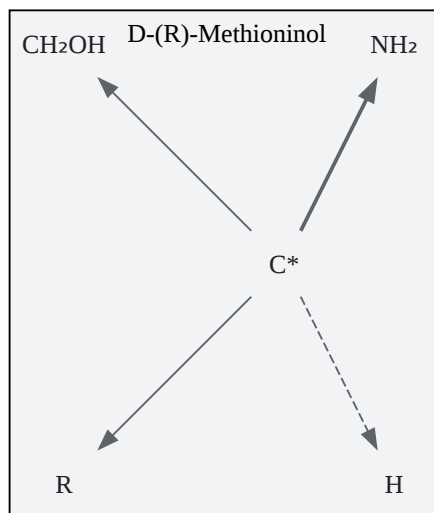
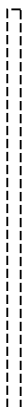
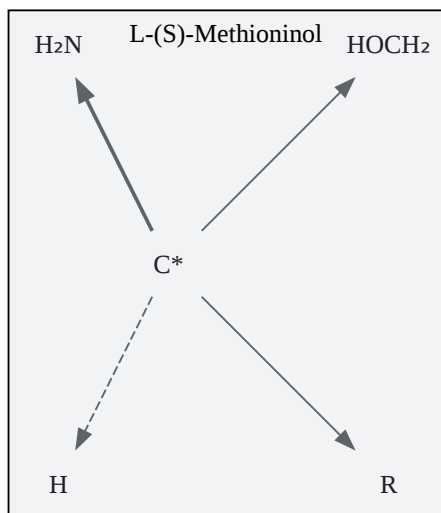
This guide will explore the structural and stereochemical properties of **DL-Methioninol**, methods for obtaining its enantiomerically pure forms, and its applications as a valuable precursor in the synthesis of complex molecular targets.

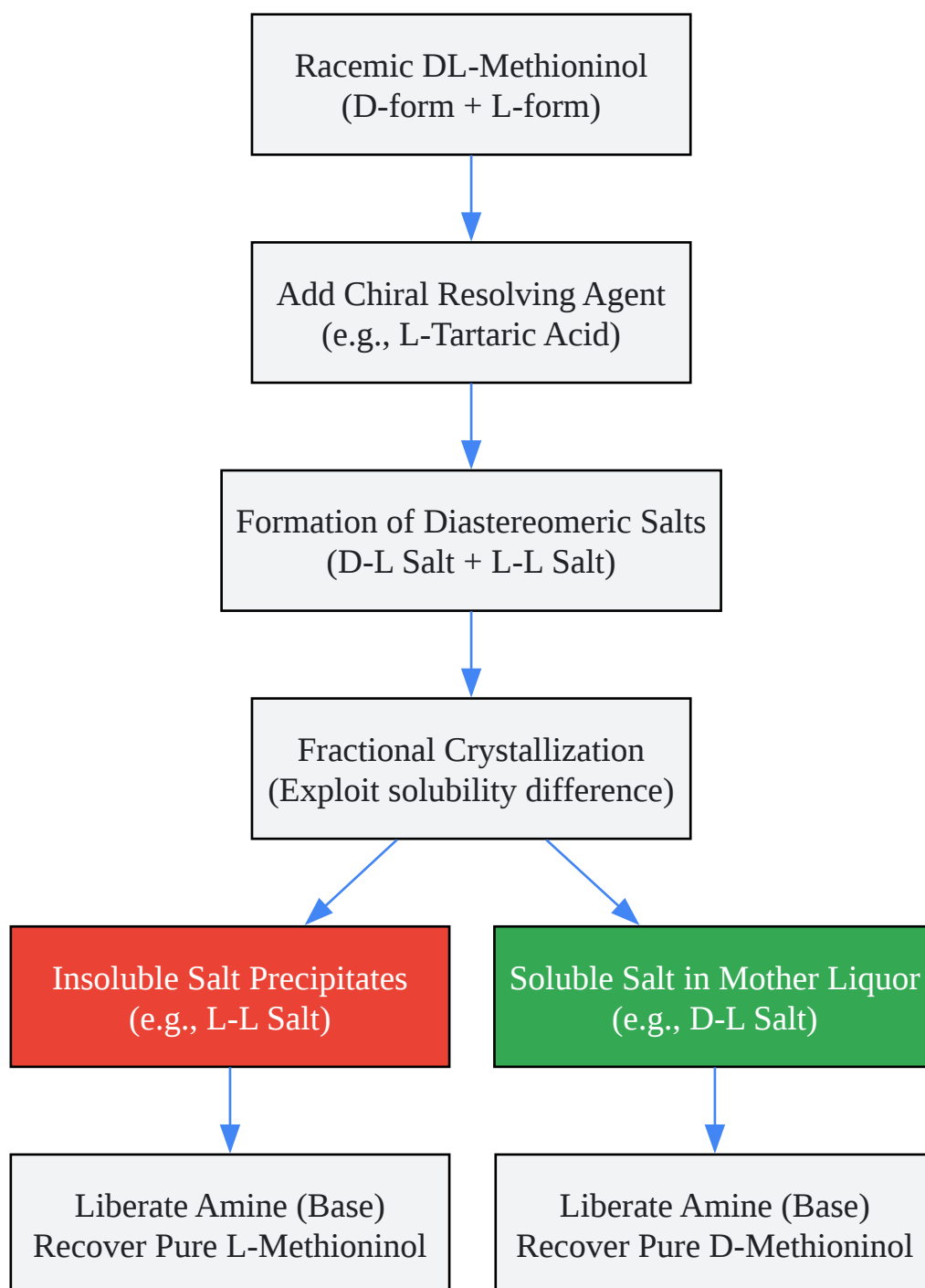
## Chemical Structure and Physicochemical Properties

The fundamental identity of **DL-Methioninol** is defined by its molecular structure and physical characteristics. It is systematically named (R,S)-2-Amino-4-(methylthio)-1-butanol.[1] The presence of a stereocenter at the second carbon atom (C2) gives rise to its stereoisomerism.

### Molecular Structure

The structure of **DL-Methioninol** consists of a four-carbon butanol backbone with an amino group at the C2 position and a methylthioethyl group at the C4 position.





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